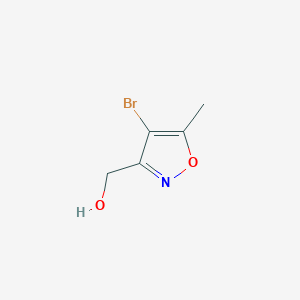

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Description

Significance of Halogenated Oxazole (B20620) Scaffolds in Synthetic Chemistry

Halogenated oxazole scaffolds are pivotal building blocks in synthetic chemistry due to their versatile reactivity and prevalence in biologically active molecules. researchgate.netnih.gov The presence of a halogen atom, such as bromine, on the oxazole ring introduces a reactive handle that can be exploited in a wide array of cross-coupling reactions, nucleophilic substitutions, and metallation reactions. This functional group tolerance allows for the late-stage diversification of molecular structures, a highly desirable feature in drug discovery and materials science.

The oxazole ring itself is a key structural motif found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. material-properties.orgcutm.ac.in Halogenation of this scaffold can enhance these properties or introduce new ones by altering the molecule's electronic distribution, lipophilicity, and metabolic stability. Consequently, halogenated oxazoles are frequently employed as intermediates in the synthesis of complex molecular targets. researchgate.netnih.govresearchgate.net The ability to selectively functionalize the halogenated position makes these scaffolds indispensable for constructing libraries of diverse compounds for biological screening. researchgate.netnih.gov

Overview of Oxazole Ring System Properties and Reactivity relevant to Synthetic Endeavors

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique set of properties and reactivity patterns that are crucial for its application in synthesis.

Properties of the Oxazole Ring System:

| Property | Description |

| Aromaticity | The oxazole ring is aromatic, possessing a stable, planar, unsaturated structure with 6 π-electrons, which contributes to its overall stability. material-properties.org |

| Basicity | Oxazole is a weak base, with the nitrogen atom being the site of protonation. pharmaguideline.com |

| Electronic Nature | The ring is electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. The C2 position is particularly electron-deficient and susceptible to nucleophilic attack, while electrophilic substitution is generally difficult unless activating groups are present. material-properties.orgpharmaguideline.com |

The reactivity of the oxazole ring is dictated by its electronic structure. The ring can undergo several types of reactions relevant to synthetic chemistry:

Electrophilic Substitution : These reactions are generally sluggish due to the ring's electron-deficient nature but can occur, typically at the C4 position, especially when electron-donating substituents are present on the ring. pharmaguideline.com

Nucleophilic Substitution : While the ring itself is resistant to nucleophilic attack, a leaving group (like a halogen) at the C2 position can be readily displaced by nucleophiles. cutm.ac.inpharmaguideline.com In the case of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol, the bromine at the C4 position provides a key site for such transformations.

Metallation : The acidity of protons on the oxazole ring allows for deprotonation by strong bases, such as organolithium reagents. The most electron-deficient C2 position is a common site for metallation, which can lead to ring-opening. pharmaguideline.com

Cycloaddition Reactions : The oxazole ring can participate as a diene in Diels-Alder reactions, which can be facilitated by electron-donating substituents. pharmaguideline.com This reactivity allows for the construction of other ring systems, such as pyridines and furans. pharmaguideline.com

Structural Elucidation Challenges and Advanced Analytical Requirements for Complex Heterocycles

The synthesis of complex heterocyclic molecules like this compound necessitates unambiguous structural confirmation. The presence of multiple substituents and the potential for isomerism present significant challenges in structural elucidation. Therefore, a combination of advanced analytical techniques is required to definitively characterize the final product and any intermediates. ucd.ie

The structural integrity and purity of novel heterocycles are typically confirmed through a suite of spectroscopic methods. researchgate.net Each technique provides complementary information, and together they allow for a complete and accurate assignment of the molecular structure. For particularly complex cases or when stereochemistry is a factor, single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov

Advanced Analytical Techniques for Heterocycle Characterization:

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments. 2D NMR techniques (like COSY and HMQC/HSQC) establish direct connectivity between atoms. ucd.ieafricanjournalofbiomedicalresearch.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the molecule's structure. ucd.ie |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H stretch for the methanol (B129727) group, C=N and C-O stretches for the oxazole ring) within the molecule. ucd.ieafricanjournalofbiomedicalresearch.com |

| Single-Crystal X-ray Diffraction | Provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This is often considered the definitive method for structural proof. nih.govmdpi.com |

Research Rationale and Scope of Investigation for this compound

The investigation into this compound is driven by its potential as a highly versatile and functionalized building block for organic synthesis. The molecule incorporates three distinct functional groups—a reactive bromine atom, a stable methyl group, and a nucleophilic/modifiable methanol group—all attached to a robust aromatic oxazole core. This trifunctional nature allows for a programmed, stepwise modification, enabling the synthesis of a diverse range of more complex molecules.

The research scope for this compound involves establishing efficient synthetic pathways for its preparation and exploring its utility as a chemical intermediate. The bromine atom at the C4 position serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. Simultaneously, the methanol group at the C3 position can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters, or amines, further expanding its synthetic utility. The methyl group at C5 provides steric and electronic influence on the ring's reactivity. The rationale is to leverage this multi-functional scaffold to access novel chemical space for applications in medicinal chemistry and materials science.

Physicochemical Properties of this compound and Related Compounds:

| Property | Value (Data for related compounds noted) |

| Molecular Formula | C₅H₆BrNO₂ |

| Molecular Weight | 192.01 g/mol guidechem.com |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found; 1092301-43-3 for isomer (4-Bromo-3-methylisoxazol-5-yl)methanol bldpharm.com |

| Physical Form | Likely a solid at room temperature. |

| Melting Point | 66-71 °C (for related compound 5-Amino-4-bromo-3-methylisoxazole) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrNO2 |

|---|---|

Molecular Weight |

192.01 g/mol |

IUPAC Name |

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |

InChI Key |

DUVOSOWXFVVVBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)CO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Methyl 1,2 Oxazol 3 Yl Methanol and Its Precursors

Retrosynthetic Analysis of the 4-Bromo-5-methyl-1,2-oxazol-3-yl Framework

A logical retrosynthetic approach to (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol reveals key precursors and strategic bond disconnections. The primary alcohol functionality suggests a precursor with a C3-carbonyl group, such as an aldehyde or a carboxylic acid ester, which can be reduced in a final synthetic step.

The bromine atom at the C4 position is best installed via an electrophilic bromination reaction on a pre-existing 5-methyl-1,2-oxazole ring system. This identifies (5-methyl-1,2-oxazol-3-yl)methanol or a related C3-functionalized analog as a key intermediate.

Further disconnection of the 1,2-oxazole ring itself points to fundamental building blocks. The most common and efficient strategy for constructing the 5-substituted-1,2-oxazole-3-carboxylate core is through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. For the target framework, this could involve the cycloaddition of acetonitrile (B52724) oxide with an propiolate ester, followed by functional group manipulation.

Classical and Modern Approaches to the 1,2-Oxazole Core Construction

The 1,2-oxazole (isoxazole) ring is a pivotal structural motif, and its synthesis has been extensively studied.

The most prevalent method for synthesizing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov This [3+2] cycloaddition is a powerful tool for creating the five-membered heterocyclic ring with high regioselectivity. The nitrile oxides are typically generated in situ from aldoximes via oxidation with agents like N-chlorosuccinimide (NCS) or sodium hypochlorite. The choice of alkyne determines the substitution pattern at the C4 and C5 positions of the resulting isoxazole (B147169). For the synthesis of the 5-methyl-1,2-oxazole core, a propyne (B1212725) derivative would be employed as the dipolarophile. This method's versatility has been demonstrated in the synthesis of various isoxazole derivatives, including those with fluoroalkyl substituents. nih.gov

The Van Leusen oxazole (B20620) synthesis is a well-established method for the formation of 5-substituted 1,3-oxazoles . mdpi.comorganic-chemistry.orgnih.gov This reaction proceeds via the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.govwikipedia.org The process involves a [3+2] cycloaddition followed by the elimination of toluenesulfinic acid to yield the 1,3-oxazole ring. mdpi.comorganic-chemistry.org While it is a robust and widely used method with many variants, including microwave-assisted and multi-component versions, it is important to note that the Van Leusen synthesis yields the 1,3-oxazole isomer and is therefore not applicable for the direct construction of the 1,2-oxazole (isoxazole) core required for this compound. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. researchgate.net While many MCRs are developed for 1,3-oxazole synthesis, analogous strategies exist for 1,2-oxazoles. acs.org These often involve the in situ generation of the nitrile oxide from an aldoxime in the presence of an alkyne and a base or oxidant, effectively telescoping multiple steps into a one-pot procedure. Such tandem or cascade reactions streamline the synthesis of highly functionalized isoxazoles from simple, readily available starting materials. acs.org

Regioselective Bromination Strategies for Oxazole Derivatives

Once the 5-methyl-1,2-oxazole core is assembled, the next crucial step is the introduction of a bromine atom at the C4 position. The electronic nature of the isoxazole ring dictates the regioselectivity of this transformation.

The C4 position of the 1,2-oxazole ring is generally the most nucleophilic and thus most susceptible to electrophilic attack. pharmaguideline.com This allows for highly regioselective bromination. The reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system. nih.govresearchgate.net Common brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are effective for this purpose. rsc.org The reaction conditions can be tuned to achieve high yields of the desired 4-bromo product. For instance, the direct bromination of (5-methylisoxazol-3-yl)methanol (B1301178) with Br₂ in a solvent like dichloromethane (B109758) has been shown to produce the 4-bromo derivative. sid.ir Similarly, using NBS in acetic acid is another effective method reported for the C4 bromination of related isoxazole systems. rsc.org

The table below summarizes typical conditions for the C4-bromination of isoxazole derivatives.

| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| 5-Methoxy-3-phenylisoxazole | N-Bromosuccinimide (NBS) | Acetic Acid (AcOH) | 75 °C, 40 min | 4-Bromo-5-methoxy-3-phenylisoxazole | 86% | rsc.org |

| (5-methylisoxazol-3-yl)methanol | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Not specified | (4-bromo-5-methylisoxazol-3-yl)methanol | Not specified | sid.ir |

| 5-Substituted Oxazoles | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | -70 °C to -15 °C | 4-Bromo-5-substituted Oxazoles | 87% (example) | acs.orgorgsyn.org |

Following the successful bromination, the synthesis of the target compound, this compound, would be completed by the reduction of the C3 functional group if it is not already a hydroxymethyl group. For example, if the precursor were 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde (B2644451) uni.lu or a corresponding carboxylic acid, a standard reducing agent like sodium borohydride (B1222165) could be used to furnish the final primary alcohol.

Directed Lithiation and Electrophilic Bromine Trapping

A primary strategy for the regioselective synthesis of 4-bromo-5-methylisoxazole (B152563), a key precursor, involves the directed lithiation of a suitable starting material followed by trapping the resulting organolithium species with an electrophilic bromine source. This approach offers precise control over the position of bromination, which can be challenging to achieve through direct electrophilic aromatic substitution on the electron-rich isoxazole ring.

The process typically begins with a readily available isoxazole, such as 3,5-dimethylisoxazole. The methyl group at the C5 position and the nitrogen atom of the isoxazole ring can act as directing groups for lithiation. semanticscholar.orgresearchgate.netuwindsor.ca The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) using a strong organolithium base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). semanticscholar.orgresearchgate.net The base abstracts a proton from the most acidic position, which in the case of 3,5-dimethylisoxazole, can be influenced by the directing effect of the C5-methyl group, leading to lithiation at the C4 position.

Once the 4-lithio-3,5-dimethylisoxazole intermediate is formed in situ, it is quenched with an electrophilic bromine source. Common brominating agents for this purpose include N-bromosuccinimide (NBS) or molecular bromine (Br₂). rsc.orggoogle.com The highly reactive organolithium intermediate readily attacks the electrophilic bromine, resulting in the formation of 4-bromo-3,5-dimethylisoxazole (B80238).

The success of this methodology hinges on the careful control of reaction conditions to prevent side reactions, such as ring-opening or multiple halogenations. The choice of base, solvent, temperature, and the nature of the electrophilic bromine source are all critical parameters.

| Parameter | Typical Conditions | Rationale |

| Starting Material | 3,5-dimethylisoxazole | Readily available and provides the necessary methyl group at C5. |

| Base | n-BuLi or s-BuLi | Strong bases capable of deprotonating the isoxazole ring. |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents that are stable to strong bases at low temperatures. |

| Temperature | -78 °C to 0 °C | Low temperatures are crucial to maintain the stability of the organolithium intermediate and prevent side reactions. |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | Effective electrophilic bromine sources for quenching the organolithium species. |

Methodologies for Introducing the Methanol (B129727) Functionality at the C3 Position

With the 4-bromo-5-methylisoxazole core established, the next critical step is the introduction of the methanol group at the C3 position. This is typically achieved through functional group interconversions of suitable precursors or, less commonly for this specific substitution pattern, via direct hydroxymethylation.

A reliable and widely used approach involves the reduction of a C3-carbonyl group. This necessitates the synthesis of precursors such as 4-bromo-5-methylisoxazole-3-carbaldehyde or 4-bromo-5-methylisoxazole-3-carboxylic acid.

The reduction of the aldehyde precursor, 4-bromo-5-methylisoxazole-3-carbaldehyde, to this compound can be readily accomplished using mild reducing agents. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. masterorganicchemistry.comorganic-chemistry.orgambeed.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature. masterorganicchemistry.comorganic-chemistry.org The hydride from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and upon workup with a proton source (often the solvent itself or a mild acid), the corresponding primary alcohol is obtained in good yield.

Alternatively, if the precursor is 4-bromo-5-methylisoxazole-3-carboxylic acid, a more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comchemguide.co.uklibretexts.orgresearchgate.net This reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, due to the high reactivity of LiAlH₄ with protic solvents. byjus.comchemguide.co.uk The carboxylic acid is first deprotonated by the hydride reagent, followed by reduction of the resulting carboxylate salt to the primary alcohol. masterorganicchemistry.comlibretexts.org

| Precursor | Reducing Agent | Solvent | Typical Conditions |

| 4-bromo-5-methylisoxazole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature |

| 4-bromo-5-methylisoxazole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Room temperature, followed by acidic workup |

Direct hydroxymethylation involves the introduction of a -CH₂OH group onto the isoxazole ring in a single step. For the C3 position of a 4-bromo-5-methylisoxazole, this would likely proceed through a lithiated intermediate. Following the generation of a 3-lithio-4-bromo-5-methylisoxazole species, it could theoretically be trapped with an electrophilic source of a hydroxymethyl group, such as formaldehyde (B43269) (HCHO).

However, the generation of the required 3-lithio intermediate in the presence of a bromine atom at the C4 position presents significant challenges. The C4 position is already substituted, and directing lithiation to the C3 position would be difficult to achieve with high selectivity. Furthermore, the stability of such a lithiated species might be compromised. While direct hydroxymethylation is a known transformation for some aromatic and heterocyclic systems, its application for the synthesis of this compound is not well-documented in the scientific literature, suggesting that the functional group interconversion routes are more synthetically viable.

Optimization of Reaction Parameters and Scale-Up Considerations

The successful synthesis of this compound on a larger scale requires careful optimization of all reaction steps to ensure high yields, purity, and safety. nih.govnih.goveresearchco.comunifi.it Key parameters that are typically optimized include reaction temperature, solvent, catalyst, and the stoichiometry of reagents.

For the directed lithiation and bromination sequence, critical factors for optimization include the rate of addition of the organolithium base to maintain a low reaction temperature and prevent localized overheating, which can lead to side reactions. The choice of brominating agent and the quench conditions are also important to maximize the yield of the desired 4-bromo-5-methylisoxazole and minimize the formation of impurities.

In the reduction step, if using LiAlH₄, the exothermicity of the reaction and the quenching of excess reagent must be carefully managed, especially on a larger scale, to avoid safety hazards. byjus.comchemguide.co.uk For NaBH₄ reductions, ensuring the complete consumption of the starting aldehyde is a key optimization point, which can be influenced by reaction time and temperature.

Modern approaches to synthesis, such as flow chemistry, can offer significant advantages for the scale-up of isoxazole synthesis. researchgate.net Continuous flow reactors can provide better control over reaction parameters like temperature and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or fast reactions.

A representative table of parameters for optimization is provided below:

| Reaction Step | Parameter to Optimize | Range/Options | Desired Outcome |

| Directed Lithiation | Temperature | -100 °C to 0 °C | Maximize yield of 4-lithio intermediate, minimize side reactions. |

| Base Equivalents | 1.0 to 1.5 eq. | Ensure complete deprotonation without excess base. | |

| Solvent | THF, Diethyl Ether, Toluene | Optimize solubility and reaction rate. | |

| Bromination | Brominating Agent | NBS, Br₂, other sources | Maximize yield and selectivity, ease of handling. |

| Quench Temperature | -78 °C to room temp. | Control reactivity and prevent by-product formation. | |

| Reduction (Aldehyde) | Reducing Agent Equivalents | 1.0 to 2.0 eq. of NaBH₄ | Ensure complete reduction of the aldehyde. |

| Solvent | Methanol, Ethanol, THF/H₂O | Optimize reaction rate and work-up. | |

| Reduction (Carboxylic Acid) | Reducing Agent Equivalents | 1.0 to 3.0 eq. of LiAlH₄ | Ensure complete reduction of the carboxylic acid. |

| Work-up Procedure | Fieser method, acid quench | Safe and efficient isolation of the product. |

Advanced Reaction Chemistry and Derivatization of 4 Bromo 5 Methyl 1,2 Oxazol 3 Yl Methanol

Transformations at the Bromo-Substituted C4 Position

The bromine atom at the C4 position of the isoxazole (B147169) ring is amenable to a variety of substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions. These transformations are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromo-substituted isoxazole core of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is an excellent substrate for such transformations. These reactions allow for the formation of new carbon-carbon bonds by coupling the isoxazole scaffold with a variety of organometallic reagents.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst and a base, enables the coupling of the bromo-isoxazole with boronic acids or their esters. libretexts.orgnih.govorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a favored method for the synthesis of biaryl and heteroaryl compounds. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar bromo-substituted heterocycles suggests that it would readily participate in such couplings. nih.gov For instance, the coupling of a bromo-substituted aromatic compound with an arylboronic acid under typical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, a carbonate base, and a suitable solvent system like dioxane/water) would be expected to yield the corresponding 4-aryl-5-methyl-1,2-oxazol-3-yl)methanol derivative. The general conditions for Suzuki-Miyaura coupling are outlined in the table below.

Table 1: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl/Vinyl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the reaction cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | Provides the reaction medium |

The Sonogashira coupling reaction provides a direct route to alkynylated isoxazoles by coupling the bromo-isoxazole with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting 4-alkynyl-5-methyl-1,2-oxazol-3-yl)methanol derivatives are valuable intermediates for further transformations, including cyclization reactions and the synthesis of conjugated systems. A study on the Sonogashira coupling of the structurally similar 4-bromo-3,5-dimethylisoxazole (B80238) highlights the feasibility of this reaction on the bromo-isoxazole core, although steric hindrance can influence reaction rates and yields. nih.gov

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Example | Role |

| Aryl/Vinyl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Facilitates transmetalation |

| Base | Triethylamine, Diisopropylamine | Alkyne deprotonation and HX scavenger |

| Solvent | THF, DMF | Reaction medium |

The Negishi coupling reaction involves the coupling of the bromo-isoxazole with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov This method offers a powerful alternative for the formation of C-C bonds, particularly for accessing alkyl- or aryl-substituted isoxazoles. The general catalytic cycle of Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Nucleophilic Substitutions and Annulation Reactions

The electron-withdrawing nature of the isoxazole ring can facilitate nucleophilic aromatic substitution (SNAr) at the C4 position, particularly if the ring is further activated. While direct displacement of the bromine by common nucleophiles might require harsh conditions, this pathway can be a viable strategy for introducing heteroatomic substituents.

Nucleophilic substitution reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, including temperature and the use of a suitable base.

Annulation reactions , where a new ring is fused onto the isoxazole core, can also be envisioned starting from the C4-bromo position. This could involve a sequence of a cross-coupling reaction to introduce a suitably functionalized side chain, followed by an intramolecular cyclization. For instance, a Sonogashira coupling followed by a cyclization reaction could lead to the formation of isoxazolo[4,5-c]pyridine or other fused heterocyclic systems.

Reactivity of the Primary Alcohol (Hydroxymethyl) Group at C3

The hydroxymethyl group at the C3 position offers a second, distinct site for chemical modification. The primary alcohol can undergo a variety of classical transformations, including oxidation, esterification, etherification, and conversion to other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the aldehyde , (4-Bromo-5-methyl-1,2-oxazol-3-carbaldehyde), can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known to minimize over-oxidation to the carboxylic acid. A study on a similar hydroxymethyl isoxazole demonstrated successful oxidation to the aldehyde using PCC. nih.gov

Oxidation to the carboxylic acid , (4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid), typically requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) can be employed.

Table 3: Common Oxidizing Agents for Primary Alcohols

| Product | Reagent | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758), room temperature |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature |

Esterification, Etherification, and Related Condensation Reactions

The hydroxyl group readily participates in condensation reactions to form esters and ethers, providing a straightforward method for introducing a wide variety of substituents.

Esterification can be accomplished by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The esterification of a structurally similar (3-(4-Bromophenyl)-isoxazol-5-yl)methanol with isobutyric acid using sulfuric acid as a catalyst has been reported, demonstrating the feasibility of this transformation on the isoxazole methanol (B129727) core. researchgate.net

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide to form the corresponding ether. Alternatively, other etherification protocols can be employed depending on the desired ether derivative.

Conversion to Other Halogenated Methanols and Subsequent Derivatizations

The hydroxymethyl group can be converted into a more reactive leaving group, such as a halide, which can then be displaced by a variety of nucleophiles.

Conversion to a chloromethyl group , to form 3-(chloromethyl)-4-bromo-5-methyl-1,2-oxazole, can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction of (5-phenylisoxazol-3-yl)methanol (B154998) with thionyl chloride to yield the corresponding chloromethyl derivative has been documented, indicating this is a viable route for the title compound. researchgate.net

Once formed, the chloromethyl derivative is a highly versatile intermediate. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, azides, cyanides, and thiolates, allowing for the introduction of a diverse array of functional groups at the C3-methyl position. This two-step sequence (conversion to halide followed by nucleophilic substitution) significantly expands the synthetic utility of this compound.

Reactivity of the Methyl Group at C5 and its Potential for Functionalization

The methyl group at the C5 position of the isoxazole ring is a key site for functionalization. Its reactivity, particularly through radical pathways, allows for the introduction of new functional groups, significantly expanding the synthetic utility of the parent molecule.

The transformation of the C5-methyl group can be hypothetically initiated via a radical bromination reaction, a well-established method for functionalizing alkyl groups adjacent to aromatic or heteroaromatic systems. wikipedia.org This process, often called the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. wikipedia.orgmissouri.eduwisdomlib.org

The mechanism proceeds through a classic free-radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the C5-methyl group of this compound. This step is favored because the resulting benzylic-type radical is stabilized by resonance with the isoxazole ring. This newly formed carbon-centered radical then reacts with a molecule of Br₂ (present in low concentration) or NBS to yield the brominated product, (4-Bromo-5-(bromomethyl)-1,2-oxazol-3-yl)methanol, and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

The resulting (4-Bromo-5-(bromomethyl)-1,2-oxazol-3-yl)methanol is a versatile intermediate. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. nih.gov

| Reactant/Condition | Product Functional Group | Potential Product Name | Reaction Type |

|---|---|---|---|

| H₂O / mild base | Hydroxymethyl | (4-Bromo-1,2-oxazole-3,5-diyl)dimethanol | Hydrolysis |

| NaCN | Cyanomethyl | 2-(4-Bromo-3-(hydroxymethyl)-1,2-oxazol-5-yl)acetonitrile | Nucleophilic Substitution |

| NaN₃ | Azidomethyl | (5-(Azidomethyl)-4-bromo-1,2-oxazol-3-yl)methanol | Nucleophilic Substitution |

| R-OH / Base | Alkoxymethyl | (4-Bromo-5-((alkoxy)methyl)-1,2-oxazol-3-yl)methanol | Williamson Ether Synthesis |

| PPh₃ then H₂O/Base | Methyl (reduction) | This compound | Wittig Reagent Formation/Hydrolysis |

| Mg, then CO₂, then H₃O⁺ | Carboxymethyl | 2-(4-Bromo-3-(hydroxymethyl)-1,2-oxazol-5-yl)acetic acid | Grignard Reaction/Carboxylation |

Electrophilic and Nucleophilic Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle with distinct electronic properties that govern its reactivity. The presence of both a nitrogen and an oxygen atom influences the electron distribution and susceptibility to attack by electrophiles and nucleophiles.

Electrophilic substitution on the isoxazole ring itself is generally challenging due to the electron-withdrawing nature of the heterocyclic system. When such reactions do occur, they are typically directed to the C4 position. In the case of this compound, the C4 position is already occupied by a bromine atom.

The substituents present on the ring further influence its reactivity:

-CH₂OH at C3: The hydroxymethyl group is weakly activating.

-Br at C4: The bromine atom is a deactivating group due to its inductive electron withdrawal, though it can act as an ortho-para director via resonance. gsu.edu

-CH₃ at C5: The methyl group is a weak activating group.

Considering that all positions on the isoxazole ring (C3, C4, and C5) are already substituted, a classical electrophilic aromatic substitution reaction on the ring is not feasible. Any potential electrophilic attack would likely occur on the substituents themselves, for instance, oxidation of the methanol group, which falls outside the scope of aromatic substitution.

The N-O bond in the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, leading to ring-opening reactions and rearrangements. These transformations are valuable for converting the heterocyclic scaffold into different functionalized acyclic or alternative heterocyclic systems.

Base-Mediated Rearrangement: Isoxazoles can undergo rearrangements in the presence of a base. nih.gov For instance, a base-catalyzed transformation can lead to the formation of an oxazole (B20620) ring from an isoxazole precursor. rsc.org Such processes often involve initial deprotonation followed by ring cleavage and recyclization.

Electrophilic Ring-Opening: Treatment of isoxazoles with electrophilic halogenating agents like N-chlorosuccinimide (NCS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBI) can induce a ring-opening reaction, cleaving the N-O bond to yield functionalized tertiary halogenated compounds such as α-halocyanoketones. nih.govresearchgate.net Similarly, electrophilic fluorinating agents can also effect this transformation. bohrium.com

Boulton-Katritzky Rearrangement: This is a well-known thermal or base-catalyzed rearrangement of 3-(2-azidoaryl)isoxazoles. While the parent compound this compound would first need to be derivatized to contain an appropriate side chain (e.g., an arylhydrazone), this pathway highlights a potential route for skeletal reorganization. beilstein-journals.orgbeilstein-journals.org The rearrangement proceeds through a concerted nih.govbeilstein-journals.org-sigmatropic shift or a pseudopericyclic mechanism, leading to a new heterocyclic system. rsc.orgacs.orgrsc.org

| Reaction Type | Typical Reagents/Conditions | General Outcome | Plausible Product Class |

|---|---|---|---|

| Reductive Cleavage | H₂ / Raney Ni or Pd/C | Cleavage of N-O bond | Enaminone |

| Base-Mediated Rearrangement | Strong base (e.g., NaOEt) | Isoxazole to Oxazole conversion | Substituted Oxazole |

| Electrophilic Ring-Opening | NCS, DBI, Selectfluor | Cleavage of N-O bond and halogenation | α-Halo-β-ketonitrile derivative |

| Boulton-Katritzky Rearrangement | Requires derivatization (e.g., to arylhydrazone), then base/heat | Ring system transformation | Substituted beilstein-journals.orgbeilstein-journals.orgrsc.orgtriazolo[1,5-a]pyridine derivative |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgaccessscience.commasterorganicchemistry.com The isoxazole ring contains a diene system within its structure (O1-C5=C4-C3=N2), making it a potential participant in such reactions.

For this compound to act as the 4π-electron component (the diene), it would react with a 2π-electron component (the dienophile). The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org However, the reactivity of isoxazoles in Diels-Alder reactions can be low and often requires high temperatures or specific activation. The extensive substitution on the isoxazole ring of the title compound—with groups at C3, C4, and C5—would likely impose significant steric hindrance, potentially impeding the approach of a dienophile and reducing reactivity. While there are examples of isoxazoles participating in cycloadditions, highly substituted systems often prove to be unreactive or require harsh conditions. nih.govrsc.orgmdpi.com Therefore, while theoretically possible, the participation of this compound in a Diels-Alder reaction is expected to be difficult.

Mechanistic Investigations and Computational Studies of 4 Bromo 5 Methyl 1,2 Oxazol 3 Yl Methanol and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule like (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a rotatable hydroxymethyl group means that this compound can exist in different conformations. Conformational analysis, often performed using computational methods, would identify the most stable arrangements of the atoms and the energy barriers between them. Molecular dynamics (MD) simulations could then be used to study the molecule's behavior over time, providing insights into its flexibility, interactions with solvents, and how its shape might change during a reaction.

Elucidation of Reaction Pathways and Transition State Characterization

To understand how this compound participates in chemical reactions, computational chemists would model potential reaction pathways. This involves identifying the reactants, products, and any intermediates. A critical part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is crucial for predicting reaction rates. For instance, the mechanism of reactions involving the hydroxyl group or substitution at the oxazole (B20620) ring could be elucidated.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For a series of related isoxazole (B147169) derivatives, including this compound, a QSRR model could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation with experimentally determined reaction rates or equilibrium constants. Such models are valuable for predicting the reactivity of new, unsynthesized compounds.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Methyl 1,2 Oxazol 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound in solution.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Assignments

One-dimensional NMR spectra provide essential information about the chemical environment of magnetically active nuclei. For (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol, the expected signals in ¹H and ¹³C NMR spectra would be assigned to the specific protons and carbons of the methyl, methylene (B1212753), and isoxazole (B147169) ring moieties. The chemical shifts (δ) are influenced by the electron density around each nucleus, which is in turn affected by the electronegativity of adjacent atoms (such as bromine, oxygen, and nitrogen) and the aromaticity of the isoxazole ring.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts, multiplicities (e.g., singlet, triplet), and coupling constants would need to be determined experimentally.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl (CH₃) | Predicted value | Predicted value |

| Methanol (B129727) (CH₂OH) | Predicted value | Predicted value |

| Isoxazole C3 | - | Predicted value |

| Isoxazole C4 | - | Predicted value |

| Isoxazole C5 | - | Predicted value |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, showing the correlation between the protons of the methylene group and the hydroxyl proton of the methanol substituent, if coupling is observed.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments for the methyl and methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For a small molecule like this, it could help to confirm the assignments and provide insights into preferred conformations.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. While crystallographic data is available for the related compound 4-bromo-5-methyl-1,2-oxazol-3-amine, it cannot be extrapolated to the target molecule.

A hypothetical table of key crystallographic parameters is shown below.

| Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also reveal how the molecules are arranged in the crystal lattice. Intermolecular interactions, such as hydrogen bonding (likely involving the hydroxyl group of the methanol substituent), halogen bonding (involving the bromine atom), and van der Waals forces, would be identified and characterized. These interactions are fundamental to understanding the solid-state properties of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is used to determine the exact mass of the parent ion, which allows for the calculation of the elemental formula. The high accuracy of this technique can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the compound's structure, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements. Analysis of these fragments would help to confirm the connectivity of the methyl, methanol, and bromo-isoxazole components of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The expected vibrational frequencies for this compound are determined by the collective vibrations of its constituent atoms and functional moieties, including the isoxazole ring, the methyl group, the hydroxymethyl group, and the carbon-bromine bond.

The FT-IR and Raman spectra are anticipated to display a series of distinct bands corresponding to stretching, bending, and deformation vibrations. The hydroxyl (-OH) group of the methanol substituent is expected to exhibit a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The corresponding O-H stretching vibration in the Raman spectrum is generally weak.

The C-H stretching vibrations of the methyl and methylene groups are predicted to appear in the 2850-3000 cm⁻¹ region. The isoxazole ring itself will contribute to a complex fingerprint region in the spectra. Characteristic ring stretching vibrations (C=N, C=C, C-O) are expected in the 1400-1650 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is anticipated to produce a strong band in the FT-IR spectrum between 1000 and 1260 cm⁻¹.

Computational studies on similar heterocyclic compounds have demonstrated the utility of Density Functional Theory (DFT) in accurately predicting vibrational spectra. Such theoretical calculations for this compound would provide a more detailed assignment of the observed vibrational modes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Methyl/Methylene (-CH₃, -CH₂-) | C-H Stretch | 2850-3000 | Medium | Medium-Strong |

| Isoxazole Ring | C=N, C=C Ring Stretch | 1400-1650 | Medium-Strong | Medium-Strong |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1000-1260 | Strong | Weak |

| Bromo (-Br) | C-Br Stretch | 500-600 | Medium | Strong |

| Isoxazole Ring | Ring Deformation | 800-1200 | Medium | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the isoxazole ring.

The isoxazole ring contains both π electrons in its double bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths (higher energy). For the parent isoxazole molecule, a broad absorption peak around 210 nm is observed, which is attributed to a π → π* transition.

The n → π* transitions involve the promotion of a non-bonding electron to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy).

The substituents on the isoxazole ring—the bromo, methyl, and hydroxymethyl groups—are expected to influence the position and intensity of these absorption bands. The bromine atom and the hydroxyl group, with their lone pairs of electrons, can act as auxochromes. Their interaction with the π system of the isoxazole ring can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption maximum (λmax). The methyl group, being an alkyl group, is likely to have a smaller effect.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method commonly used to predict the electronic absorption spectra of molecules. Such calculations for this compound would allow for a more precise determination of the energies and characteristics of its electronic transitions.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Description | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Excitation of a π electron to a π* antibonding orbital | 210-240 | High |

Applications of 4 Bromo 5 Methyl 1,2 Oxazol 3 Yl Methanol As a Building Block in Advanced Organic Synthesis

Synthesis of Libraries of Functionalized Oxazole (B20620) Derivatives

The structural framework of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol makes it an ideal scaffold for the generation of libraries of functionalized oxazole derivatives. The presence of both a bromine atom and a hydroxyl group provides two orthogonal points for chemical modification, allowing for a systematic and divergent approach to a wide array of new chemical entities.

The bromine atom at the 4-position of the oxazole ring is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce a diverse range of aryl and heteroaryl substituents, while Sonogashira coupling allows for the installation of various alkyne moieties. Other valuable transformations include Stille, Heck, and Buchwald-Hartwig amination reactions, each capable of introducing unique functional groups at the C4-position.

Concurrently, the hydroxymethyl group at the 3-position offers a handle for a different set of chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast landscape of further derivatization. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations. The carboxylic acid, on the other hand, can be converted to esters, amides, or other acid derivatives through standard coupling methodologies. This dual reactivity allows for the creation of a matrix of compounds from a single starting material, a key strategy in combinatorial chemistry and drug discovery.

Below is an interactive data table illustrating the potential diversification of this compound.

| Starting Material | Reaction at C4-Br | Reagent for C4 | Reaction at C3-CH2OH | Reagent for C3 | Resulting Functional Group Combination |

| This compound | Suzuki Coupling | Arylboronic acid | Oxidation | PCC | 4-Aryl, 3-Aldehyde |

| This compound | Sonogashira Coupling | Terminal alkyne | Esterification | Acyl chloride | 4-Alkynyl, 3-Ester |

| This compound | Buchwald-Hartwig | Amine | Etherification | Alkyl halide | 4-Amino, 3-Ether |

| This compound | Stille Coupling | Organostannane | Oxidation to COOH | KMnO4 | 4-Aryl/Alkenyl, 3-Carboxylic Acid |

Precursor for Complex Heterocyclic Architectures

Beyond the synthesis of simple derivatives, this compound serves as a strategic precursor for the construction of more complex, fused, and polycyclic heterocyclic architectures. The inherent reactivity of the oxazole ring, coupled with the functional handles, allows for intramolecular cyclization reactions and tandem reaction sequences that can rapidly build molecular complexity.

One potential pathway involves the initial modification of both the bromo and hydroxymethyl groups, followed by a subsequent ring-closing reaction. For example, the hydroxymethyl group could be converted to a nucleophile, and the bromo-position could be functionalized with a group containing an electrophilic center. An intramolecular reaction would then lead to the formation of a new ring fused to the oxazole core.

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene or a dienophile depending on the substitution pattern and reaction conditions. This provides a powerful method for the construction of bicyclic systems. While specific examples utilizing this compound in the synthesis of complex fused heterocycles are not extensively documented in readily available literature, the fundamental reactivity of its functional groups suggests a high potential for such applications. The principles of heterocyclic synthesis support the feasibility of using this compound as a starting point for novel ring systems.

Role in the Design and Synthesis of Ligands for Catalysis

The field of homogeneous catalysis heavily relies on the design and synthesis of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. Oxazole-containing ligands have garnered significant interest due to their strong coordination ability, thermal stability, and the stereoelectronic diversity that can be achieved through substitution on the oxazole ring.

This compound is a promising starting material for the synthesis of novel ligand scaffolds. The hydroxymethyl group can be transformed into a variety of coordinating moieties, such as phosphines, amines, or other heteroatomic groups. For instance, conversion of the alcohol to a tosylate or a halide would facilitate nucleophilic substitution with diphenylphosphine (B32561) to yield a phosphine-containing oxazole.

Simultaneously, the bromo group at the 4-position can be utilized to introduce other coordinating groups or to attach the oxazole moiety to a larger ligand backbone through cross-coupling reactions. This dual functionalization allows for the creation of bidentate or even multidentate ligands with well-defined geometries. The methyl group at the 5-position can also play a role in fine-tuning the steric environment around the metal center, which can be crucial for achieving high levels of stereoselectivity in asymmetric catalysis.

While direct examples of ligands synthesized from this compound are not prevalent in the literature, the synthetic utility of related halomethyl-oxazoles in creating elaborate structures suggests the potential of this compound in ligand design. tandfonline.com The ability to introduce a wide range of substituents at two distinct positions on the oxazole ring makes it a highly attractive platform for developing new and efficient catalytic systems.

Intermediate for Material Science Applications

The unique electronic and structural features of the oxazole ring make it an interesting component in the design of functional organic materials. Oxazole-based compounds have been explored for their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as components of thermally stable polymers. this compound can serve as a key intermediate in the synthesis of monomers and functional materials with tailored properties.

The hydroxymethyl group can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or a methacrylate, by reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer could then be polymerized or copolymerized to produce polymers with pendant oxazole units. The properties of these polymers, such as their thermal stability, refractive index, and photophysical characteristics, could be further tuned by modifying the 4-position of the oxazole ring via the bromo substituent prior to polymerization.

Green Chemistry Approaches in the Synthesis and Transformation of 4 Bromo 5 Methyl 1,2 Oxazol 3 Yl Methanol

Sustainable Solvent Utilization (e.g., bio-based solvents, ionic liquids, deep eutectic solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) contribute to air pollution and have significant health and safety concerns. The exploration of sustainable alternatives is therefore a key area of green chemistry research.

Bio-based solvents , derived from renewable resources such as plants and biomass, offer a promising alternative. For the synthesis of isoxazole (B147169) derivatives, solvents like ethanol (B145695), which can be produced from fermentation, have been successfully employed. For instance, the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride to form isoxazolines, a related heterocyclic system, can be efficiently carried out in ethanol, often with ultrasound assistance to enhance reaction rates. This approach minimizes the reliance on petroleum-based solvents.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them an attractive alternative to VOCs. In the context of isoxazole synthesis, imidazolium-based ionic liquids have been shown to be effective media for multicomponent reactions, leading to high yields of isoxazol-5(4H)-ones. mdpi.com The tunability of their physical and chemical properties allows for the design of ILs that can enhance reaction rates and selectivity. Furthermore, the potential for catalyst and solvent recycling is a significant advantage of using ionic liquids.

Deep eutectic solvents (DESs) , typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol), are another class of green solvents. youtube.com They are often biodegradable, non-toxic, and inexpensive to prepare. DESs have been successfully used as the reaction medium for the synthesis of 3,5-disubstituted isoxazoles and isoxazolines. rsc.org The use of a choline chloride:urea DES has been shown to be essential for certain reactions to proceed, and the solvent can be reused multiple times without a significant drop in product yield. rsc.org

Table 1: Application of Sustainable Solvents in Isoxazole Synthesis

| Solvent Type | Example | Application in Isoxazole Synthesis | Key Advantages |

|---|---|---|---|

| Bio-based | Ethanol/Water | Ultrasound-assisted synthesis of isoxazole derivatives. preprints.org | Renewable, biodegradable, low toxicity. |

| Ionic Liquid | Imidazolium-based ILs | Catalysis of multicomponent reactions to form isoxazol-5(4H)-ones. mdpi.com | Low volatility, tunable properties, potential for recyclability. |

| Deep Eutectic Solvent | Choline chloride:urea | One-pot, three-step synthesis of 3,5-disubstituted isoxazoles. rsc.org | Biodegradable, non-toxic, inexpensive, recyclable. |

Development of Heterogeneous and Recyclable Catalysts

The use of heterogeneous catalysts is a key principle of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the synthesis of isoxazole derivatives, a variety of heterogeneous catalysts have been explored.

Zeolites, such as ZSM-5, have been employed as efficient and reusable catalysts for the solvent-free synthesis of isoxazole derivatives, offering good to excellent yields. mdpi.com Similarly, nanocatalysts, including ferrite (B1171679) nanoparticles (Fe₂O₃ NPs), have been used to catalyze the one-pot multicomponent synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous media under ultrasound irradiation. preprints.org These magnetic nanoparticles can be easily recovered using an external magnet and have shown high catalytic activity over several cycles.

The immobilization of homogeneous catalysts on solid supports is another effective strategy. For example, amine-functionalized cellulose (B213188) has been used as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature, highlighting the use of a biodegradable and renewable support. ua.es

Table 2: Examples of Heterogeneous and Recyclable Catalysts for Isoxazole Synthesis

| Catalyst | Reaction Type | Key Features | Recyclability |

|---|---|---|---|

| ZSM-5 | One-pot, three-component synthesis of isoxazoles. | Solvent-free conditions, good to excellent yields. | Reused several times without significant loss of activity. |

| Fe₂O₃ Nanoparticles | Ultrasound-promoted multicomponent synthesis of isoxazol-5(4H)-ones. | Aqueous media, excellent yields, short reaction times. preprints.org | Easily recoverable with a magnet and reusable. |

| Amine-functionalized Cellulose | Three-component synthesis of isoxazol-5(4H)-ones. | Water as solvent, room temperature, good to high yields. ua.es | Biodegradable and renewable support. |

Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. biolmolchem.com These features make it a highly attractive approach from a green chemistry perspective.

The synthesis of isoxazole derivatives has been successfully translated to continuous flow systems. For instance, a continuous flow process for the synthesis of 3-hydroxy-5-methylisoxazole (Hymexazol) has been developed, producing the final product in high purity and yield in a significantly reduced time compared to batch methods. researchgate.net An important aspect of this process is the recyclability of the solvents used in the extraction and workup stages.

Table 3: Flow Chemistry Applications in Isoxazole Synthesis

| Isoxazole Derivative | Flow Process Description | Advantages |

|---|---|---|

| 3-Hydroxy-5-methylisoxazole | Scaled-up reactor configuration for continuous production. researchgate.net | High purity (99%), significant reduction in production time, recyclable solvents. |

| Trisubstituted Isoxazoles | Telescoped three-step sequence (oximation, chlorination, cycloaddition). researchgate.net | Improved efficiency, safe handling of unstable intermediates, high yields. |

| 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones | Photochemical multicomponent reaction in a continuous flow reactor. mdpi.com | Reduced reaction times, excellent yields, scalable. |

Photochemical and Electrochemical Methods for Sustainable Transformations

Photochemical and electrochemical methods utilize light and electricity, respectively, as "reagents," which are traceless and environmentally benign. These techniques can often be performed under mild conditions and can provide access to unique reactivity.

Photochemical methods have been applied to the synthesis and transformation of isoxazoles. For example, a continuous flow photochemical process has been developed for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones via a multicomponent reaction. mdpi.com This method uses visible light irradiation, reducing the need for thermal energy and often leading to cleaner reactions with higher yields.

Electrochemical synthesis offers a powerful and sustainable alternative to traditional methods that rely on chemical oxidants or reductants. An electrochemical annulation via a four-component domino reaction has been developed for the assembly of 3,5-disubstituted isoxazoles. biolmolchem.comnih.gov This approach is characterized by its high functional group tolerance, including tolerance to bromo substituents, and operational simplicity. biolmolchem.com The use of electricity as the oxidant avoids the formation of stoichiometric amounts of waste from chemical reagents.

Table 4: Photochemical and Electrochemical Approaches to Isoxazole Synthesis

| Method | Description | Key Advantages |

|---|---|---|

| Photochemical | Continuous flow multicomponent reaction under visible light irradiation. mdpi.com | Mild conditions, reduced reaction times, high yields, use of a clean energy source. |

| Electrochemical | Four-component domino reaction via electrochemical annulation. biolmolchem.comnih.gov | High functional group tolerance (including bromo groups), avoids chemical oxidants, operational simplicity. |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently greener as they generate less waste. Multicomponent reactions (MCRs) are a prime example of an atom-economical approach, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. researchgate.net

The synthesis of isoxazole derivatives is well-suited to MCR strategies. For example, the one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride is a common and atom-economical route to substituted isoxazoles. mdpi.com The use of fruit juices as a natural and acidic medium for these reactions further enhances their green credentials. researchgate.net

Waste minimization can also be achieved through the careful design of synthetic routes and the recycling of solvents and catalysts, as discussed in the previous sections. The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for quantifying the environmental impact of a chemical process. By employing strategies such as MCRs, recyclable catalysts, and sustainable solvents, the E-factor for the synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol can be significantly reduced. For instance, the use of Polarclean, a solvent derived from the waste of Nylon 66 manufacturing, in dipolar cycloaddition reactions for isoxazole synthesis allows for the reuse of the solvent/catalyst system and minimizes waste through the avoidance of chromatographic purification. frontiersin.org

Table 5: Atom Economy and Waste Minimization in Isoxazole Synthesis

| Strategy | Description | Impact on Greenness |

|---|---|---|

| Multicomponent Reactions | One-pot synthesis of isoxazoles from three or more starting materials. mdpi.comresearchgate.net | High atom economy, reduced number of synthetic steps, less waste generation. |

| Solvent/Catalyst Recycling | Use of recyclable media like DESs and heterogeneous catalysts. rsc.org | Lower E-factor, reduced consumption of raw materials, cost savings. |

| Use of Bio-based Media | Employing fruit juices as a reaction medium. researchgate.net | Utilizes renewable resources, biodegradable, non-toxic. |

| Waste Valorization | Using solvents like Polarclean derived from industrial by-products. frontiersin.org | Reduces industrial waste, provides a sustainable solvent alternative. |

Future Directions and Emerging Research Avenues for Halogenated Oxazole Methanol Derivatives

Development of Chemo- and Regioselective Late-Stage Functionalization Methods

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly diversifying complex molecules. nih.gov The bromine atom on the oxazole (B20620) ring of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is an ideal handle for such modifications. Future research will likely focus on developing novel catalytic methods to selectively substitute or transform this position.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to be pivotal. These reactions would allow for the introduction of a wide array of substituents (e.g., aryl, alkyl, alkynyl groups) at the C4 position, creating libraries of new derivatives. A significant challenge lies in achieving high chemo- and regioselectivity, especially given the presence of the reactive methanol (B129727) group and the heterocyclic nitrogen atom, which can coordinate with metal catalysts. semanticscholar.org Research into directing group-assisted C-H functionalization could also provide alternative pathways for modifying the oxazole scaffold with high precision. rsc.orgresearchgate.net

Table 1: Potential Late-Stage Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Potential Modification at C4-Br |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid / Pd catalyst | Introduction of aryl or heteroaryl groups |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Introduction of nitrogen-based functionalities |

Integration into Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Halogenated oxazoles are promising candidates for supramolecular design due to their potential for halogen bonding, hydrogen bonding, and π-π stacking.

The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on other molecules. Simultaneously, the hydroxyl group is a classic hydrogen bond donor and acceptor. This dual functionality could be exploited to direct the self-assembly of molecules into well-defined architectures like liquid crystals, gels, or discrete molecular cages. Research in this area would involve synthesizing derivatives where the interplay of these non-covalent forces can be finely tuned to control the resulting supramolecular structure. Oxazole and thiazole-based amino acids have already been shown to participate in organized assemblies to form novel cyclic peptides. researchgate.net

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

Future applications could involve using AI to:

Optimize reaction conditions: ML models can predict the optimal solvent, temperature, and catalyst for each step of the synthesis, maximizing yield and minimizing byproducts.

Discover novel routes: AI can propose entirely new synthetic strategies that bypass common intermediates or utilize more sustainable reagents.

Predict properties of derivatives: Before synthesis, machine learning can predict the physicochemical properties of virtual libraries of derivatives, helping to prioritize which compounds to synthesize for specific applications.

Table 2: AI-Driven Synthetic Planning

| AI Application | Objective | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Identify viable synthetic pathways from starting materials. nih.govnih.govresearchgate.net | Accelerate discovery of new synthesis methods. |

| Reaction Optimization | Predict optimal conditions (yield, selectivity). | Reduce experimental cost and time. |

Exploration of Bio-orthogonal Reactions with the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These reactions are invaluable for labeling and tracking biomolecules. While this compound is not itself bio-orthogonal, its structure can be readily modified to incorporate reactive handles for such transformations.

The primary alcohol group is the key to this potential. It can be converted into other functional groups, such as an azide (B81097) or a terminal alkyne. These modified derivatives could then participate in well-established bio-orthogonal reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click" reaction that forms a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An alternative that proceeds without a toxic copper catalyst. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA): A very fast reaction between a tetrazine and a strained alkene or alkyne. nih.gov

Future work would involve synthesizing these azide or alkyne derivatives and demonstrating their ability to react selectively in complex biological media.

Expanding the Scope of the Compound as a Versatile Platform for Chemical Biology Probes

Building on its potential for bio-orthogonal functionalization, this compound can serve as a versatile scaffold for developing chemical biology probes. chemicalprobes.org Small organic fluorophores are in high demand for cellular imaging, allowing researchers to visualize specific organelles or processes within a cell. nih.goved.ac.uk

The oxazole core itself can be part of a fluorophore system, with its photophysical properties tuned by substitutions at the bromo and methyl positions. nih.gov The methanol group acts as a convenient attachment point for linking the oxazole scaffold to other molecules, such as:

Targeting moieties: Groups that cause the probe to accumulate in a specific cellular location (e.g., mitochondria, nucleus).

Reporter groups: Molecules that signal a specific event, such as binding to a target protein.

The goal in this area is to create a modular platform where different components can be easily combined to generate a wide range of probes for studying cellular function without discussing specific biological activities or therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.